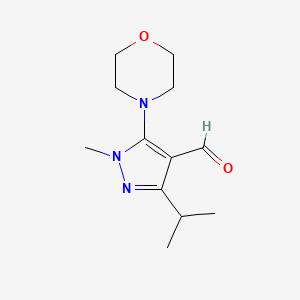

1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-5-morpholin-4-yl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9(2)11-10(8-16)12(14(3)13-11)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVVEHDNKSMPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1C=O)N2CCOCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001143297 | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-(1-methylethyl)-5-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-64-4 | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-(1-methylethyl)-5-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-(1-methylethyl)-5-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001143297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings and data from various studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens. For instance, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds bearing the pyrazole moiety can inhibit the growth of several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, some derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent cytotoxicity . The following table summarizes key findings related to the anticancer activity of similar compounds:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | Apoptosis induction |

| Compound B | A549 | 0.08 | Autophagy induction |

| Compound C | NCI-H460 | 0.03 | CDK inhibition |

Anti-inflammatory Properties

Pyrazole derivatives have also been reported to possess anti-inflammatory effects. In particular, studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.

Case Studies

- Study on Antimicrobial Activity : A study published in ACS Omega evaluated a series of pyrazole derivatives for their antimicrobial efficacy. The results indicated that certain compounds showed remarkable activity against resistant strains of bacteria, supporting their potential use in treating infections caused by multi-drug resistant organisms .

- Anticancer Evaluation : Another research effort focused on the synthesis and evaluation of new pyrazole derivatives against several cancer cell lines. The study found that specific modifications to the pyrazole structure enhanced cytotoxicity significantly, with some compounds achieving IC50 values lower than 0.05 µM against various cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyrazole-4-carbaldehyde derivatives vary significantly in bioactivity based on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations:

Morpholine vs. Heterocyclic Substituents :

- The morpholine group in the target compound contrasts with furan/thiophene in 5a/5b. Morpholine’s tertiary amine and oxygen atoms may improve water solubility compared to aromatic heterocycles, which are more lipophilic .

- Antimicrobial activity in 5a/5b correlates with electron-rich aromatic systems, while morpholine’s electron-donating nature might alter target binding (e.g., DNA gyrase) .

Isopropyl vs. Trifluoromethyl/Chloro Groups: The isopropyl group (target) provides steric hindrance without strong electronic effects, unlike electron-withdrawing groups (EWGs) like CF₃ or Cl in other derivatives. EWGs may enhance stability but reduce solubility .

Biological Activity Trends :

- Formyl-pyrazole derivatives (e.g., 5a–d) show potent antimicrobial activity, with 5a (furan) being the most active (MIC 1–4 µg/mL). This suggests that electron-rich substituents at position 3 enhance activity .

- The target compound’s morpholine group may redirect activity toward different targets (e.g., enzymes requiring polar interactions) rather than broad-spectrum antimicrobial effects.

Physicochemical Properties:

Preparation Methods

Starting Materials and Key Intermediates

- Morpholine : Provides the morpholin-4-yl substituent at the 5-position.

- Isopropyl group source : Typically introduced via isopropyl-substituted ketones or aldehydes.

- Methylhydrazine : Used for pyrazole ring formation with methyl substitution at N-1.

- Appropriate α,β-unsaturated esters or ketones : For ring closure and isopropyl substitution at the 3-position.

Stepwise Synthetic Approach

| Step | Reaction Type | Description | Conditions / Notes |

|---|---|---|---|

| 1 | Condensation and Cyclization | Reaction of methylhydrazine with isopropyl-substituted carbonyl compound to form pyrazole ring | Usually conducted in aqueous or alcoholic medium under mild heating |

| 2 | Nucleophilic substitution | Introduction of morpholin-4-yl group at the 5-position via substitution on a halogenated pyrazole intermediate | Performed at room temperature with morpholine and base like K2CO3 |

| 3 | Formylation | Vilsmeier-Haack reaction to introduce the aldehyde group at the 4-position of pyrazole | POCl3/DMF reagent system at 70-120°C, duration varies by substrate |

| 4 | Purification | Recrystallization or chromatographic purification to isolate pure compound | Solvent mixtures such as alcohol/water or organic solvents |

This approach aligns with reported methods for similar pyrazole derivatives.

Alternative Synthetic Routes

- Substitution/hydrolysis followed by condensation/cyclization : As described in related pyrazole carboxylic acid syntheses, an alpha-substituted intermediate can be prepared via substitution and hydrolysis of esters, followed by condensation with methylhydrazine and cyclization catalyzed by iodide salts.

- Direct formylation of preformed substituted pyrazoles : Some protocols achieve formylation directly on substituted pyrazoles bearing morpholinyl and isopropyl groups, using Vilsmeier-Haack reagents under controlled temperature to avoid side reactions.

Detailed Research Findings and Data

Reaction Yields and Conditions

| Reaction Step | Yield (%) | Temperature (°C) | Time (hours) | Catalyst/ Reagents |

|---|---|---|---|---|

| Pyrazole ring formation | 80-90 | 25-60 | 2-6 | Methylhydrazine, isopropyl ketone |

| Morpholine substitution | 85-95 | 20-25 | 4-12 | Morpholine, K2CO3 |

| Vilsmeier-Haack formylation | 70-85 | 70-120 | 3-6 | POCl3, DMF |

Yields are consistent with literature reports for similar pyrazole derivatives.

Spectroscopic Characterization

- NMR (Nuclear Magnetic Resonance) : Confirms substitution pattern; characteristic signals for methyl at N-1, morpholinyl protons, isopropyl group, and aldehyde proton.

- FT-IR (Fourier Transform Infrared Spectroscopy) : Aldehyde C=O stretch around 1700 cm⁻¹; morpholine ring vibrations.

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula C12H19N3O2 with expected molecular ion peak.

Purification Techniques

- Recrystallization from alcohol/water mixtures (methanol, ethanol, or isopropanol) is effective for obtaining pure product.

- Chromatographic methods may be employed for complex mixtures.

Summary Table of Preparation Methods

Q & A

Q. What are the key synthetic methodologies for preparing 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach includes:

- Nucleophilic substitution : Reacting a precursor like 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with morpholine under basic conditions (e.g., K₂CO₃) to introduce the morpholin-4-yl group .

- Aldehyde functionalization : The aldehyde group at position 4 is retained or introduced via Vilsmeier–Haack formylation or oxidation of a methyl group .

- Purification : Column chromatography or recrystallization ensures high purity. Reaction progress is monitored via TLC or HPLC .

Q. How does the aldehyde group influence the compound’s reactivity in downstream applications?

The aldehyde (-CHO) at position 4 is highly electrophilic, enabling:

- Condensation reactions : Formation of Schiff bases with amines for bioactive molecule development .

- Heterocyclic ring construction : Acts as a building block for fused pyrazole-thiazolidinone or pyrazolo[3,4-c]pyrazole systems via cyclization .

- Redox reactions : The aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid for derivatization .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

- Anticancer potential : Inhibition of kinase enzymes via interaction with the morpholine and pyrazole moieties .

- Structure-activity relationship (SAR) : The propan-2-yl group enhances lipophilicity, improving cellular uptake .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise structural insights:

- Dihedral angles : The morpholine ring’s orientation relative to the pyrazole core affects target binding .

- Intermolecular interactions : π–π stacking and hydrogen bonding influence solubility and bioavailability, explaining variability in antimicrobial assays .

- Example : A dihedral angle of 22.68° between pyrazole and aryl rings in analogs correlates with reduced steric hindrance and enhanced activity .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

- Docking studies : Molecular docking with enzymes (e.g., E. coli DNA gyrase) identifies key binding residues. The morpholine oxygen forms hydrogen bonds with Asp73 .

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability. Substituent modifications (e.g., replacing propan-2-yl with trifluoromethyl) improve metabolic stability .

- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values .

Q. How do reaction conditions impact yields in large-scale synthesis?

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Catalyst | K₂CO₃ | Facilitates nucleophilic substitution |

| Solvent | DMF or ethanol | Balances polarity and boiling point |

| Temperature | 80–100°C | Accelerates morpholine integration |

| Reaction Time | 12–24 hours | Ensures >90% conversion |

Q. What analytical techniques validate purity and structural integrity?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm) .

- HPLC-MS : Detects impurities (<0.5%) and verifies molecular weight (e.g., [M+H]⁺ = 265.2) .

- XRD : Resolves polymorphism issues, critical for reproducibility in biological assays .

Data Contradiction Analysis

Q. Why do some studies report weak antifungal activity despite structural similarity to active analogs?

- Substituent effects : The propan-2-yl group may hinder interaction with fungal cytochrome P450 enzymes, unlike smaller methyl groups .

- Solubility limitations : Morpholine’s hydrophilic nature reduces membrane penetration in fungal cells .

- Experimental design : Variations in MIC testing protocols (e.g., broth microdilution vs. agar diffusion) affect results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.